molecular formula C12H9Cl2NO2 B8372302 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole

2-(2-Methoxybenzoyl)-4,5-dichloropyrrole

Cat. No.: B8372302
M. Wt: 270.11 g/mol
InChI Key: FQIHRIRMVNBCJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxybenzoyl)-4,5-dichloropyrrole is a synthetic pyrrole derivative developed for life sciences research. This compound belongs to a class of molecules known for significant antimicrobial activities against bacteria, Trichophyton , and pathogenic fungi for plants . Its specific molecular structure, featuring dichloro-substitution on the pyrrole ring, is associated with enhanced biological activity and is a key scaffold in the development of novel anti-infective agents . The compound's research value extends to investigations of anti-inflammatory pathways. Structurally related 4,5-diarylpyrroles have been identified as selective cyclooxygenase-2 (COX-2) inhibitors, and the calculated energy of the highest-occupied molecular orbital (E(HOMO)) of similar compounds correlates with their COX-2 inhibition efficiency, suggesting a potential role in inflammation studies . The presence of the 2-methoxybenzoyl group contributes to the molecule's properties, making it a valuable intermediate or reference standard in medicinal chemistry and drug discovery programs aimed at developing new pharmaceutical or agrochemical agents . This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C12H9Cl2NO2

Molecular Weight

270.11 g/mol

IUPAC Name

(4,5-dichloro-1H-pyrrol-2-yl)-(2-methoxyphenyl)methanone

InChI

InChI=1S/C12H9Cl2NO2/c1-17-10-5-3-2-4-7(10)11(16)9-6-8(13)12(14)15-9/h2-6,15H,1H3

InChI Key

FQIHRIRMVNBCJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)C2=CC(=C(N2)Cl)Cl

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

One of the most prominent applications of 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole is its antimicrobial activity . Research has demonstrated that this compound exhibits efficacy against various bacteria and fungi, including pathogenic strains.

  • Mechanism of Action : The antimicrobial properties are attributed to the compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes. This disruption can lead to cell death or growth inhibition in susceptible organisms.
  • Case Studies :
    • A study highlighted the effectiveness of this compound against Staphylococcus aureus and Candida albicans, showcasing its potential as an alternative treatment for infections resistant to conventional antibiotics .
    • In agricultural applications, it has been shown to combat Trichophyton and other plant pathogens, making it useful as a biopesticide or fungicide .

Pharmaceutical Applications

The pharmaceutical potential of 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole extends beyond its antimicrobial properties.

  • Drug Development : The compound has been investigated for its role in developing new antimicrobial agents. Its unique structure allows for modifications that can enhance efficacy or reduce toxicity.
  • Research Findings :
    • In vitro studies have indicated that derivatives of this compound can induce apoptosis in cancer cells, suggesting its potential in cancer therapy .
    • Further research is ongoing to explore its use in treating inflammatory diseases due to its ability to modulate immune responses.

Agricultural Applications

In agriculture, 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole has been identified as a promising candidate for developing new agrochemicals.

  • Pesticidal Properties : The compound's effectiveness against plant pathogens makes it suitable for use as a fungicide or bactericide. It can be formulated into products that protect crops from diseases without harming beneficial organisms.
  • Research Insights : Studies have demonstrated that formulations containing this pyrrole derivative can significantly reduce disease incidence in crops, leading to improved yields .

Data Table: Summary of Applications

Application AreaSpecific UseResearch Findings
AntimicrobialTreatment for bacterial and fungal infectionsEffective against Staphylococcus aureus and Candida albicans
PharmaceuticalPotential anticancer agentInduces apoptosis in cancer cells
AgriculturalBiopesticide for plant pathogensReduces disease incidence in crops

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations in the pyrrole ring substituents or the acyl group. Key comparisons are outlined below:

Compound Substituents Molecular Weight (g/mol) Key Properties
2-(2-Methoxybenzoyl)-4,5-dichloropyrrole 4,5-Cl; 2-(2-methoxybenzoyl) ~290.1 (estimated) High lipophilicity; potential antifungal/antibacterial activity
Ethyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate Thiophene core; 2-methoxybenzoyl 387.49 Enhanced solubility due to ester group; possible kinase inhibition
Pyoluteorin (natural product) 4,5-Cl; bicyclic pyrrole-carboxylic acid 296.5 Antifungal activity via disruption of microbial membranes
Methyl 2-Cyclopropylmethyl-5-methyloxazole-4-carboxylate (from ) Oxazole core; cyclopropylmethyl ~215.2 Synthetic intermediate; evaluated for pharmacological properties

Preparation Methods

Lewis Acid-Catalyzed Acylation

In a standard procedure, pyrrole reacts with 2-methoxybenzoyl chloride in the presence of anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) as catalysts. AlCl₃ promotes substitution at the α-position of pyrrole, while SnCl₄ increases β-substitution ratios. For example:

  • Reagents : Pyrrole (1.0 equiv), 2-methoxybenzoyl chloride (1.2 equiv), AlCl₃ (1.5 equiv), dichloromethane (solvent).

  • Conditions : Stirred at 0–5°C for 4 h, followed by quenching with ice-water.

  • Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Grignard Reagent-Mediated Acylation

Alternative approaches employ pyrryl magnesium halides (generated from pyrrole and Grignard reagents) reacted with 2-methoxybenzoyl esters. This method avoids harsh Lewis acids but requires anhydrous conditions:

  • Reagents : Pyrrole, methylmagnesium bromide, methyl 2-methoxybenzoate.

  • Conditions : Reflux in tetrahydrofuran (THF) for 12 h.

  • Yield : 55–65% after recrystallization (benzene/light petroleum).

Chlorination Strategies for 4,5-Dichloro Substitution

Chlorination of 2-(2-methoxybenzoyl)pyrrole at the 4 and 5 positions is achieved through electrophilic substitution. The choice of chlorinating agent and reaction conditions significantly impacts yield and purity.

t-Butyl Hypochlorite Method

A widely cited method uses t-butyl hypochlorite (2.0 equiv) in acetic acid at 20–25°C:

  • Procedure :

    • Dissolve 2-(2-methoxybenzoyl)pyrrole in glacial acetic acid.

    • Add t-butyl hypochlorite dropwise over 1 h.

    • Stir for 24 h, then concentrate under reduced pressure.

  • Workup : Extract with ethyl acetate, wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography.

  • Yield : 75–80%.

  • Byproducts : 4-Monochloro derivative (5–10%) if stoichiometry is suboptimal.

Phosphorus Oxychloride (POCl₃) Optimization

Industrial-scale synthesis favors POCl₃ due to cost-effectiveness and scalability:

  • Reagents : 2-(2-methoxybenzoyl)pyrrole (1.0 equiv), POCl₃ (3.0 equiv), triethylamine (2.5 equiv), toluene (solvent).

  • Conditions : Reflux at 105–110°C for 3 h.

  • Workup : Quench with ice-water, extract with toluene, and crystallize from benzene.

  • Yield : 85–90%.

Sulfuryl Chloride (SO₂Cl₂) in Polar Solvents

For lab-scale reactions, SO₂Cl₂ in acetonitrile enables milder conditions:

  • Procedure : Add SO₂Cl₂ (2.2 equiv) to a cooled (0°C) solution of the substrate in acetonitrile.

  • Conditions : Stir for 6 h at 25°C.

  • Yield : 70–75% after recrystallization (ethanol/water).

Comparative Analysis of Chlorination Methods

MethodChlorinating AgentTemperature (°C)Time (h)Yield (%)Purity (%)
t-Butyl hypochloriteCl-O-t-Bu20–252475–8095
POCl₃POCl₃105–110385–9098
SO₂Cl₂SO₂Cl₂25670–7592

Key Observations :

  • POCl₃ offers the highest yield and purity, making it ideal for industrial applications.

  • t-Butyl hypochlorite provides better control for small-scale syntheses but requires longer reaction times.

  • SO₂Cl₂ is less efficient but useful for acid-sensitive substrates.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) eluent removes monochloro byproducts.

  • Crystallization : Benzene/light petroleum (1:1) yields colorless plates (m.p. 168–170°C).

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, aromatic), 7.52–7.45 (m, 2H, pyrrole-H), 3.92 (s, 3H, OCH₃).

  • ¹³C NMR : 165.2 (C=O), 148.1 (C-OCH₃), 128.4–120.3 (pyrrole-C).

  • MS (EI) : m/z 285 [M]⁺ (calculated for C₁₂H₉Cl₂NO₂).

Challenges and Optimization Strategies

Regioselectivity in Acylation

  • Catalyst Choice : SnCl₄ increases β-substitution but complicates chlorination.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor α-acylation (85% selectivity).

Chlorination Byproduct Mitigation

  • Stoichiometric Control : Using 2.05 equiv of POCl₃ reduces 4-monochloro byproducts to <2%.

  • Temperature Modulation : Lower temperatures (0–5°C) minimize over-chlorination .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole, and how do reaction conditions influence yields?

  • Methodological Answer : A common approach involves chlorination of pyrrole precursors using N-chlorosuccinimide (NCS) to introduce halogen substituents. For example, treatment of 2-ketopyrrole with 3 equiv NCS yields mixtures of 3,5-dichloropyrrole and 4,5-dichloropyrrole, with isolated yields depending on stoichiometry and temperature . Subsequent acylation with 2-methoxybenzoyl chloride under basic conditions (e.g., NaHCO₃) facilitates the introduction of the methoxybenzoyl group. Solvent choice (e.g., methylene chloride) and purification via silica gel chromatography (e.g., CH₂Cl₂/MeOH 98:2) are critical for isolating the target compound .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) is essential for confirming substitution patterns, particularly distinguishing between 4,5-dichloro and 3,5-dichloro isomers. Infrared (IR) spectroscopy identifies carbonyl (C=O) and aromatic C-Cl stretches (e.g., 1509 cm⁻¹ for benzoyl groups). High-resolution mass spectrometry (HRMS) validates molecular formulas, as demonstrated for structurally related pyrrole derivatives .

Q. What is the biological relevance of 4,5-dichloropyrrole derivatives in enzyme inhibition studies?

  • Methodological Answer : The dichloropyrrole moiety is a key pharmacophore in ATP-competitive inhibitors targeting bacterial DNA gyrase. For instance, derivatives like 4,5-dibromopyrrole show stronger inhibition of E. coli gyrase (IC₅₀ < 1 µM) compared to 4,5-dichloropyrrole, likely due to enhanced hydrophobic interactions with Thr365 and Asp73 residues in the ATP-binding pocket .

Advanced Research Questions

Q. How can synthetic yields of 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole be optimized, particularly in avoiding regioisomeric byproducts?

  • Methodological Answer : Regioselectivity in chlorination can be improved by using Lewis acids like POCl₃ to stabilize intermediates. For example, asymmetric BODIPY synthesis employs POCl₃ to direct chlorination to the 4,5-positions of pyrrole, achieving yields >60% . Kinetic monitoring (e.g., TLC or HPLC) during the reaction helps identify optimal quenching points to minimize byproducts.

Q. What experimental strategies resolve contradictions in enzyme inhibition data between 4,5-dichloropyrrole and its brominated analogs?

  • Methodological Answer : Molecular docking and isothermal titration calorimetry (ITC) can clarify binding affinity differences. For example, 4,5-dibromopyrrole forms stronger van der Waals interactions with hydrophobic pockets in gyrase, while dichloro analogs exhibit weaker binding due to smaller atomic radii. Comparative assays under standardized conditions (e.g., ATP concentration, pH) are critical .

Q. How does the biosynthetic pathway of 4,5-dichloropyrrole in Pseudomonas species inform its chemical synthesis?

  • Methodological Answer : In Pseudomonas, the dichloropyrrole moiety is tethered to a carrier protein (PltL) during biosynthesis, enabling regioselective halogenation via flavin-dependent halogenases. Synthetic mimics of this process, such as using immobilized catalysts or enzyme-free halogen donors (e.g., NCS), can improve selectivity in lab-scale synthesis .

Q. What are the challenges in stabilizing 2-(2-Methoxybenzoyl)-4,5-dichloropyrrole during storage and handling?

  • Methodological Answer : The compound is sensitive to light and moisture due to its electron-rich aromatic system. Storage under inert gas (N₂/Ar) in amber vials at –20°C is recommended. Degradation products (e.g., dechlorinated analogs) can be monitored via LC-MS with a C18 column and acetonitrile/water gradients .

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